molecular formula C19H20N4O4S B12032503 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol CAS No. 478256-71-2

5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032503
CAS No.: 478256-71-2
M. Wt: 400.5 g/mol
InChI Key: CDHRYYDLDMXYKI-RGVLZGJSSA-N
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Description

5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and an aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry

    Agriculture: Possible use as a fungicide or pesticide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simpler structure.

    Fluconazole: A well-known triazole antifungal agent.

    Voriconazole: Another triazole derivative with potent antifungal activity.

Uniqueness

The uniqueness of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

CAS No.

478256-71-2

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-10-15(25-2)17(27-4)16(12)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

CDHRYYDLDMXYKI-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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